molecular formula C13H7BrClFO B1292325 2-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-58-7

2-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1292325
CAS No.: 951890-58-7
M. Wt: 313.55 g/mol
InChI Key: NDEWQHGVIZYOHR-UHFFFAOYSA-N
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Description

2-Bromo-4’-chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO and a molecular weight of 313.55. This compound is a derivative of benzophenone, where the phenyl rings are substituted with bromine, chlorine, and fluorine atoms. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-chloro-3’-fluorobenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4’-chloro-3’-fluorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of 2-Bromo-4’-chloro-3’-fluorobenzophenone may involve multi-step synthesis starting from benzene derivatives. The process includes chlorination, fluorination, and bromination steps, each requiring specific catalysts and reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the aromatic ring.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted benzophenones.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Chlorination: Chlorine (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

    Fluorination: Various fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) can be used.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-4’-chloro-3’-fluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Industry: The compound is used in material sciences for developing new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: Another halogenated benzene derivative with similar reactivity.

    2-Bromo-4’-fluoroacetophenone: Shares similar structural features and is used in organic synthesis.

    2-Bromo-4-chloropropiophenone: Used as a precursor in the synthesis of various cathinones.

Uniqueness

2-Bromo-4’-chloro-3’-fluorobenzophenone is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical properties, making it valuable in diverse research applications.

Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWQHGVIZYOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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